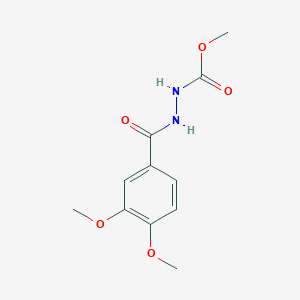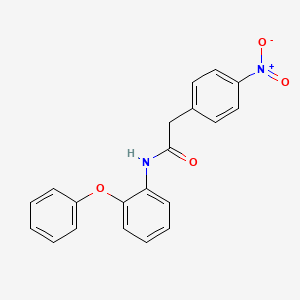![molecular formula C15H23N3O B5806046 N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide, also known as NEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NEPA is a member of the piperazine family of compounds, which have been found to have various biological activities. In
作用机制
The mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can reduce the growth of tumors in mice and improve the survival rate of mice with cancer. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have analgesic properties, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One advantage of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide for lab experiments is its relatively low toxicity compared to other anticancer agents. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have good stability and solubility in water, making it easy to use in experiments. However, one limitation of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is its low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the potential of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide and to optimize its pharmacokinetic properties for use in vivo.
Conclusion
In conclusion, N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is a chemical compound with potential therapeutic applications in various fields of scientific research. Its anticancer and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide and to optimize its pharmacokinetic properties for use in vivo.
合成方法
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-(chloromethyl)benzonitrile with 4-ethylpiperazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and isolation steps.
科学研究应用
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to have potential therapeutic applications in various fields of scientific research. One area of interest is its use as an anticancer agent. Studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-14-4-6-15(7-5-14)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKNJKLEPMFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262263 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)


![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)


![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)